molecular formula C12H24KO2 B158881 Potassium laurate CAS No. 10124-65-9

Potassium laurate

Cat. No. B158881
CAS RN: 10124-65-9
M. Wt: 239.42 g/mol
InChI Key: OGGBYDPEZJVNHM-UHFFFAOYSA-N
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Description

Potassium laurate is a metal-organic compound with the chemical formula C12H23KO2 . It is classified as a metallic soap, a metal derivative of a fatty acid (lauric acid) . It is used in the cosmetics industry as an emulsifier and surfactant . It also serves as a fungicide, insecticide, and bactericide .


Synthesis Analysis

This compound can be prepared via a reaction of lauric acid and potassium hydroxide . A study showed that the foaming properties and stability of this compound were investigated along with other foaming agents .


Molecular Structure Analysis

The molecular formula of this compound is C12H23KO2 . The average mass is 238.408 Da and the monoisotopic mass is 238.133514 Da .


Chemical Reactions Analysis

A study investigated the foaming and foam stabilization mechanisms of this compound . The results showed that the foaming ability of the surfactants decreased in a certain order .


Physical And Chemical Properties Analysis

This compound is soluble in water . It forms a powder or light-tan paste . The melting point is 43.8 °C and the boiling point is 296.1 °C .

Scientific Research Applications

Electrical Properties in Liquid Crystals

Potassium laurate has been studied for its unique electrical conductivity in lyotropic liquid crystals. These crystals exhibit anisotropic electrical conductivity, with conductivity along the lamellar layers being significantly greater than across them, offering insights into the electrical properties of liquid electrolytes (Matveeva, Yurtov, & Prokopova, 2012).

Phase Transition Studies

Research has explored the phase transition in this compound-based lyotropic liquid crystals using X-ray diffraction and optical microscopy. This study observed various phase transitions at different temperatures, contributing to our understanding of liquid crystal behaviors (Neto & Amaral, 1983).

Uniaxial-Biaxial Phase Transition

A study on this compound-decanol-water systems revealed three nematic phases, two uniaxial and one biaxial. This research, using neutron scattering methods, provided insights into the uniaxial-biaxial phase transition in lyotropic solutions (Hendrikx, Charvolin, & Rawiso, 1986).

Lyotropic Liquid Crystals with Biaxial Nematic Phase

This compound's role in forming lyotropic liquid crystals with a biaxial nematic phase has been investigated. Studies reveal the stability and birefringence of these mixtures, enhancing our understanding of liquid crystal stability and properties (Oliveira, Liebert, & Neto, 1989).

Disorder in Lipid Chains

Research using deuteron magnetic resonance examined how lipid chains disorder in this compound-water mesophases. This study provides insights into the molecular behavior of lipid chains in different phases (Mély, Charvolin, & Keller, 1975).

Magnetoviscous Effects in Micellar Solutions

Studies have investigated the magnetorheological behavior of this compound and water micellar solutions doped with magnetite nanoparticles, revealing significant magnetoviscous effects even at low nanoparticle concentrations (Arantes & Odenbach, 2015).

Pulsed NMR in Dynamically Heterogeneous Systems

This compound has been utilized in pulsed NMR studies to explore dynamically heterogeneous nuclear spin systems. This research aids in understanding the complex dynamics of nuclear spins in different phases (Charvolin & Rigny, 1971).

Mechanism of Action

Target of Action

Potassium laurate, with the chemical formula C12H23KO2 , is a metallic soap, i.e., a metal derivative of a fatty acid (lauric acid) . It is primarily used as an emulsifier and surfactant in the cosmetics industry . It also serves as a fungicide, insecticide, and bactericide . The primary targets of this compound are the cell membranes of organisms, where it acts as a surfactant, disrupting the lipid bilayer.

Mode of Action

This compound interacts with its targets by reducing the surface tension in aqueous solutions, allowing foam formation . This surfactant property enables it to mix oil and water, leading to the dispersion of oil droplets in water. This mechanism is particularly useful in its applications as a cleansing agent in cosmetic products .

Biochemical Pathways

It is known that this compound can affect the proton-translocating membrane atpase, leading to internal acidification . This process can subsequently inhibit glycolysis, a crucial metabolic pathway .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its surfactant properties. By reducing surface tension and facilitating the mixing of oil and water, this compound can disrupt cell membranes, leading to cell lysis. This property is particularly useful in its role as a fungicide, insecticide, and bactericide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the pH of the environment can influence its activity, as certain pH levels can enhance or inhibit the solubilization of potassium .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The market for potassium laurate is influenced by factors such as the growing demand for cosmetic and personal care products, as well as the increasing consumer preference for products with mild and skin-friendly ingredients . Manufacturers in this market focus on providing high-quality this compound to meet the diverse needs of the cosmetic and personal care industry . Additionally, the market may be influenced by trends emphasizing natural and sustainable sourcing of raw materials in response to evolving consumer preferences .

Biochemical Analysis

Biochemical Properties

Potassium laurate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can affect the proton-translocating membrane ATPase, leading to internal acidification and subsequent inhibition of glycolysis . This interaction is crucial as it influences the metabolic pathways within cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptococcus downeii, this compound disrupts the pH gradient across the cell membrane, which can inhibit glycolysis and affect the overall metabolic activity of the cell . This disruption can lead to changes in gene expression and cellular metabolism, impacting cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can form micelles in aqueous solutions, which can interact with cell membranes and proteins. This interaction can lead to the inhibition of enzymes such as ATPase, resulting in changes in gene expression and metabolic pathways . The binding of this compound to these enzymes can alter their activity, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can act as an effective surfactant and emulsifier without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as ATPase, which plays a crucial role in maintaining cellular energy balance. The inhibition of ATPase by this compound can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be absorbed into cells and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall impact on cellular function.

properties

{ "Design of the Synthesis Pathway": "Potassium laurate can be synthesized by the reaction of lauric acid with potassium hydroxide.", "Starting Materials": [ "Lauric acid", "Potassium hydroxide", "Deionized water" ], "Reaction": [ "Dissolve 14.4 g of lauric acid in 100 mL of deionized water in a 250 mL round-bottom flask.", "Add 17.6 g of potassium hydroxide to the flask and stir until it dissolves completely.", "Heat the mixture to 80-85°C and stir for 4-6 hours.", "Allow the mixture to cool to room temperature.", "Add 50 mL of deionized water to the flask and stir until the potassium laurate precipitates.", "Filter the precipitate and wash it with deionized water.", "Dry the product in a vacuum oven at 60°C for 24 hours." ] }

CAS RN

10124-65-9

Molecular Formula

C12H24KO2

Molecular Weight

239.42 g/mol

IUPAC Name

potassium;dodecanoate

InChI

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

OGGBYDPEZJVNHM-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[K+]

SMILES

CCCCCCCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCCC(=O)O.[K]

Other CAS RN

10124-65-9
67701-09-1

physical_description

Liquid

Pictograms

Irritant

Related CAS

143-07-7 (Parent)

synonyms

dodecanoic acid
lauric acid
lauric acid, ammonium salt
lauric acid, barium and cadmium salt (4:1:1)
lauric acid, calcium salt
lauric acid, lithium salt
lauric acid, magnesium salt
lauric acid, nickel(2+) salt
lauric acid, potassium salt
lauric acid, sodium salt
potassium laurate
sodium dodecanoate
sodium laurate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5-L autoclave was charged with 900 g of deionized water, 750 g of vinyl chloride monomer, 5 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was allowed to proceed. After the saturated vapor pressure of vinyl chloride at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered. To the residue, 235 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.57 parts by weight based on the monomer) and 45 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.30 parts by weight based on the monomer) were additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.30 parts by weight and 0.33 part by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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750 g
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reactant
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0 (± 1) mol
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75 g
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900 g
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vinyl chloride
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sodium dodecylbenzenesulfonate
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potassium laurate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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